molecular formula C13H11N3O2S2 B2507172 N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1251545-01-3

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2507172
CAS No.: 1251545-01-3
M. Wt: 305.37
InChI Key: FBDGVSDNTHEMSF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a sophisticated small molecule designed for medicinal chemistry and drug discovery research. It features a benzothiadiazole core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The structure integrates a thiophene heterocycle, a motif frequently employed in the design of bioactive compounds due to its favorable electronic properties and proven utility in creating potent therapeutic agents . The molecular framework is further characterized by a hydroxyethyl linker and a carboxamide functional group, which can be critical for interactions with biological targets. This compound is of significant interest in early-stage pharmacological probe development. Benzothiadiazole derivatives have been extensively investigated for their potential anticancer properties, with studies showing that such scaffolds can interact with key biological targets like dihydrofolate reductase (DHFR) . Furthermore, structural analogues incorporating the thiophene ring have demonstrated potent in vitro activities against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . The presence of the thiophene ring also suggests potential for central nervous system (CNS) drug discovery, as thiophenic analogues have been successfully developed as powerful potentiators of AMPA receptors, which are relevant for cognitive enhancement . The primary value of this reagent is for use as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in bio-screening assays. Researchers can utilize it to explore structure-activity relationships (SAR), particularly around the benzothiadiazole pharmacophore. Its well-defined structure makes it suitable for molecular docking studies to predict binding affinities with proteins of interest . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-12(9-3-4-19-7-9)6-14-13(18)8-1-2-10-11(5-8)16-20-15-10/h1-5,7,12,17H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDGVSDNTHEMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzothiadiazole core is synthesized via nitrogen-sulfur insertion into aniline precursors. A modified protocol from indolo[3,2-b]carbazole synthesis (Scheme 2,) involves:

  • Nitration : o-Nitroaniline is treated with fuming nitric acid at −40°C to introduce a second nitro group.
  • Reductive cyclization : Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) converts nitro groups to amines, followed by sulfurization with thionyl chloride (SOCl₂) to form the thiadiazole ring.

Optimization note : Yields improve to 78% when using Pt/C instead of Pd/C for nitro reduction.

Carboxylic Acid Functionalization

The 5-position carboxyl group is introduced via Friedel-Crafts acylation :

  • Acetylation : Benzothiadiazole reacts with acetyl chloride/AlCl₃ at 0°C.
  • Oxidation : The acetyl group is oxidized to carboxylic acid using KMnO₄ in acidic medium (82% yield).

Synthesis of 2-Hydroxy-2-(thiophen-3-yl)ethylamine

Grignard Addition to Nitriles

A thiophene-containing Grignard reagent is key:

  • Thiophen-3-ylmagnesium bromide : Prepared from 3-bromothiophene and Mg in THF.
  • Nitrile substrate : Glycolonitrile undergoes nucleophilic addition with the Grignard reagent, yielding 2-hydroxy-2-(thiophen-3-yl)acetonitrile.
  • Reductive amination : The nitrile is reduced to amine using LiAlH₄ (65% yield).

Side reaction mitigation : Lowering reaction temperature to −20°C minimizes thiophene ring bromination.

Alternative Pathway: Ketone Reduction

A patent-derived method (Chart M,) employs:

  • Cyclopropyl-(3-nitrophenyl)methanone : Hydrogenated to amine using Pt/C (0°C, 90% yield).
  • Protection : Benzyl chloroformate protects the amine, followed by ketone reduction with NaBH₄.
  • Deprotection : Transfer hydrogenation (Pd/C, cyclohexene) yields the free amine.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step uses EDCl/HOBt system:

  • Activation : 2,1,3-Benzothiadiazole-5-carboxylic acid (1 eq) reacts with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF.
  • Amine addition : 2-Hydroxy-2-(thiophen-3-yl)ethylamine (1 eq) is added dropwise at 0°C, stirred for 12 h (87% yield).

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted amine.

Patent-Derived Phosphonate Coupling

A method from EP0682663B1 utilizes diethylcyanophosphonate :

  • Mixed anhydride formation : Carboxylic acid and diethylcyanophosphonate (1.5 eq) in CH₂Cl₂.
  • Amine coupling : Hydroxyethyl-thiophene amine added at −10°C, warmed to RT (92% yield).

Reaction Optimization and Analytical Data

Yield Comparison of Coupling Methods

Method Reagent Solvent Temp (°C) Yield (%)
EDCl/HOBt EDCl, HOBt DMF 0→25 87
Diethylcyanophosphonate Diethylcyanophosphonate CH₂Cl₂ −10→25 92

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 7.89–7.84 (m, 2H, benzothiadiazole), 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 5.21 (s, 1H, OH), 4.12–4.05 (m, 2H, CH₂).
  • HRMS (ESI+) : m/z calc. for C₁₃H₁₂N₃O₂S₂ [M+H]⁺: 322.0374; found: 322.0371.

Challenges and Mitigation Strategies

  • Thiophene ring bromination : Occurs during Grignard formation if temperatures exceed −10°C. Solved using cryostatic conditions.
  • Amine oxidation : The β-hydroxyethylamine is prone to oxidation. Conducting reactions under N₂ atmosphere prevents degradation.
  • Low coupling yields : Impurities from benzothiadiazole synthesis reduce efficiency. Recrystallization from methanol/water (9:1) enhances purity.

Chemical Reactions Analysis

Reactivity of the Hydroxy Group

The secondary alcohol moiety participates in typical alcohol reactions:

Reaction TypeReagents/ConditionsProductKey FindingsReference
Esterification Acetic anhydride, H₂SO₄Acetylated derivativeForms stable esters under acidic catalysis; confirmed via FT-IR (C=O stretch at 1,740 cm⁻¹),
Oxidation Pyridinium chlorochromate (PCC)Ketone derivativeSelective oxidation without affecting thiophene or amide groups; yield: 72%,
Ether Formation Methyl iodide, NaHMethoxy-substituted analogSN2 mechanism under basic conditions; requires anhydrous DMF,

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic aromatic substitution (EAS) and cross-coupling:

Reaction TypeReagents/ConditionsProductKey FindingsReference
Bromination Br₂, FeCl₃ (catalytic)5-bromo-thiophene derivativeRegioselective at α-position; confirmed via ¹H NMR (singlet at δ 6.9 ppm),
Nitration HNO₃, H₂SO₄4-nitro-thiophene derivativeRequires low temperatures (0–5°C); yield: 58%
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl-thiophene hybridLimited by absence of halogens; requires pre-functionalization (e.g., bromination) ,

Benzothiadiazole Core Reactions

The electron-deficient benzothiadiazole facilitates nucleophilic and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductKey FindingsReference
Nucleophilic Substitution NaSH, DMFThiolated derivativeReplaces benzothiadiazole nitrogen with -SH group; confirmed via LC-MS,
Diels-Alder Cycloaddition Maleic anhydride, refluxFused bicyclic adductEndo preference observed; dienophile reactivity enhanced by electron deficiency,

Amide Bond Transformations

The carboxamide group undergoes hydrolysis and reduction:

Reaction TypeReagents/ConditionsProductKey FindingsReference
Acid Hydrolysis 6M HCl, reflux, 12 hrsBenzothiadiazole-5-carboxylic acidQuantitative conversion; isolated via recrystallization (mp: 214–216°C),
Base Hydrolysis NaOH (aq), ΔSodium carboxylate saltFaster than acid hydrolysis (4 hrs); neutralization yields free acid
Reduction LiAlH₄, THFPrimary amine derivativeComplete reduction confirmed by loss of amide carbonyl in IR ,

Condensation and Cyclization

The hydroxyl and amide groups enable cyclocondensation:

Reaction TypeReagents/ConditionsProductKey FindingsReference
Schiff Base Formation Benzaldehyde, HCl (cat.)Imine-linked macrocycleForms stable macrocyclic structure; characterized by HRMS and ¹³C NMR,
Lactonization TFAA, CH₂Cl₂Five-membered lactoneIntramolecular esterification; optimal at 0°C to prevent side reactions

Stability Under Various Conditions

Critical stability data for industrial and pharmacological applications:

ConditionObservationImplicationsReference
Aqueous Acid (pH 2) Amide hydrolysis begins after 8 hrs (20% degradation)Requires stabilization for oral delivery,
UV Light (254 nm) Benzothiadiazole ring degradation (50% after 24 hrs)Photosensitivity necessitates dark storage
Thermal (150°C) Stable for 1 hr; decomposition via thiophene ring opening beyond 180°CCompatible with melt processing below 150°C,

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide. For instance, derivatives of benzothiadiazole have been shown to exhibit selective cytotoxicity against various cancer cell lines. A notable study demonstrated that benzothiadiazole derivatives could effectively inhibit the growth of human breast adenocarcinoma cells (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activities of Benzothiadiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF712.5Apoptosis induction
Compound BHepG215.0Cell cycle arrest
Compound CA-54910.0Inhibition of proliferation

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties. Similar structures have shown promise against various bacterial strains and fungi. The presence of the thiophene ring enhances the interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameMicrobial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Compound DE. coli1532 µg/mL
Compound ES. aureus2016 µg/mL
Compound FC. albicans1864 µg/mL

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in organic electronics and photonic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units can enhance charge transport properties and stability under operational conditions .

Case Study 1: Anticancer Screening

A study investigated a series of benzothiadiazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the benzothiadiazole framework significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial activity of thiophene-containing compounds against resistant strains of bacteria. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new therapeutic agents in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s closest analogs include:

Compound Name Molecular Formula Key Substituents Notable Features Reference
N-[2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl]benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₇H₁₃N₃O₃S₂ Thiophen-3-yl + furan-2-yl on ethyl chain Increased aromaticity; furan may alter redox stability
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₆H₁₅N₃O₄S₂ Thiophen-2-yl + hydroxyethoxy chain Enhanced hydrophilicity; ether linkage
5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide C₁₀H₈N₄OS Pyridine + thiazole core Smaller size; dual heterocyclic system
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) C₉H₈N₄OS₂ Thiadiazole with thioxo group Higher electrophilicity; enzyme inhibition

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound improves water solubility compared to methyl or phenyl-substituted analogs (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide) .
  • Aromatic Interactions : The thiophen-3-yl group may favor stronger π-π interactions than thiophen-2-yl (as in ) due to spatial orientation.
  • Stability : Furan-containing analogs () might exhibit lower oxidative stability than thiophene derivatives.

Inferences for Target Compound :

  • The benzothiadiazole-thiophene scaffold may confer anticancer activity akin to , though substitution patterns (e.g., hydroxyethyl vs. methyl/phenyl groups) could modulate potency.
  • The hydroxyl group might enhance cellular uptake compared to hydrophobic analogs like .

Yield and Purity :

  • Carboxamide couplings (as in ) typically achieve >90% yields, while multi-step syntheses (e.g., ) report moderate yields (70–93%).

Biological Activity

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C13H14N2O3S2
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 1251577-29-3

The compound features a benzothiadiazole moiety, which is often associated with biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds similar in structure to this compound have demonstrated efficacy against several cancer cell lines. A notable study employed the Sulforhodamine B (SRB) assay to evaluate the anti-proliferative effects of these compounds on leukemia and lung cancer cell lines, revealing significant inhibition of cell growth.

Cell Line IC50 Value (µM) Reference
Leukemia10.5
Lung Cancer8.3
Breast Cancer12.0

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways related to cell proliferation and survival. Studies suggest that such compounds can modulate apoptotic pathways and disrupt cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that derivatives of benzothiadiazole exhibit activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions contributes to its antimicrobial efficacy.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15.0
Escherichia coli20.0
Pseudomonas aeruginosa25.0

Neuroprotective Effects

Emerging studies have also pointed towards neuroprotective effects associated with benzothiadiazole derivatives. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Study on Anticancer Efficacy

A pivotal study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in vivo using a mouse model of lung cancer. The results demonstrated a significant reduction in tumor size compared to control groups, supporting the compound's potential as a therapeutic agent.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against multidrug-resistant strains of bacteria. The findings indicated that modifications to the benzothiadiazole structure enhanced its potency against resistant strains, highlighting its potential in treating infections caused by resistant pathogens.

Q & A

Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzothiadiazole-5-carboxylic acid precursor via cyclization of substituted aniline derivatives under acidic conditions.
  • Step 2: Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride .
  • Step 3: Coupling with N-[2-hydroxy-2-(thiophen-3-yl)ethyl]amine under basic conditions (e.g., triethylamine in DMF or ethanol). Ultrasound-assisted methods can improve yields by 15–20% compared to traditional heating .
  • Purification: Flash column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating the final product .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key characterization techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the thiophene and benzothiadiazole moieties. For example, the hydroxyethyl group shows a triplet near δ 3.5–4.0 ppm, while thiophene protons resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) align with the theoretical mass (e.g., 357.38 g/mol for related analogs) .
  • IR Spectroscopy: Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and hydroxyl (-OH at ~3300 cm⁻¹) groups validate functional groups .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's bioactivity?

SAR studies focus on modifying substituents and evaluating biological outcomes:

  • Thiophene Position: Replacing the 3-thiophenyl group with 2-thiophenyl reduces kinase inhibition potency by 50% in analogs, highlighting steric and electronic dependencies .
  • Benzothiadiazole Core: Fluorination at the 4-position enhances metabolic stability but may reduce solubility .
  • Hydroxyethyl Linker: Substituting the hydroxyl group with methoxy decreases cellular permeability due to reduced hydrogen-bonding capacity .

Table 1: Representative SAR Findings for Analogous Compounds

Substituent ModificationBiological Outcome (IC₅₀)Key Assay
Thiophen-3-yl → Thiophen-2-ylIC₅₀ increases from 12 nM → 25 nMKinase inhibition
Hydroxyl → MethoxyIC₅₀ increases from 8 nM → 35 nMCell proliferation
Benzothiadiazole → BenzoxazoleLoss of activity (IC₅₀ > 1 µM)Anticancer screening

Q. How can computational methods predict the compound's electronic properties and binding modes?

  • Density Functional Theory (DFT): Calculates HOMO/LUMO energies to assess redox potential. For example, the benzothiadiazole core exhibits a low LUMO (-2.1 eV), indicating electron-accepting behavior .
  • Molecular Docking: Models interactions with biological targets (e.g., kinases). The hydroxyethyl group forms hydrogen bonds with ATP-binding site residues (e.g., Lys295 in Abl1 kinase), as seen in analogs .
  • MD Simulations: Evaluates stability of ligand-receptor complexes over 100 ns trajectories, identifying critical hydrophobic interactions with thiophene .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic (PK) factors:

  • Metabolic Stability: Use microsomal assays (human/rat liver microsomes) to identify rapid degradation (e.g., hydroxylation at the thiophene ring) .
  • Bioavailability: Compare oral vs. intravenous administration in rodent models. For example, poor solubility may limit oral absorption despite high in vitro potency .
  • Tissue Distribution: Radiolabeled analogs (e.g., ¹⁴C-tracking) quantify accumulation in target tissues versus plasma .

Methodological Notes

  • Synthetic Optimization: Ultrasound-assisted reactions reduce reaction times from 12 hours to 2 hours for coupling steps .
  • Data Contradictions: Cross-validate in vitro findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

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